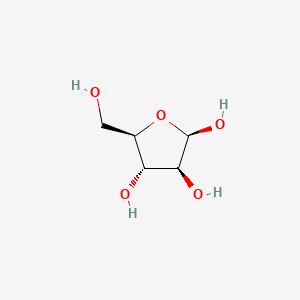
beta-D-arabinofuranose
Overview
Description
Beta-D-arabinofuranose: is a monosaccharide and a furanose form of arabinose. It is a five-membered ring structure with a beta-configuration at the anomeric carbon. This compound is a naturally occurring sugar found in various plants and microorganisms. It plays a crucial role in the structure and function of polysaccharides and glycoproteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-arabinofuranose can be synthesized through the hydrolysis of arabinose-containing polysaccharides. The process involves the use of acid or enzymatic hydrolysis to break down the polysaccharides into their monosaccharide components. The reaction conditions typically include mild temperatures and acidic or enzymatic catalysts to ensure the selective cleavage of the glycosidic bonds.
Industrial Production Methods: In industrial settings, this compound is produced through the extraction and purification of arabinose from plant materials such as beet pulp, corn fiber, and other agricultural by-products. The extracted arabinose is then subjected to isomerization processes to convert it into the furanose form. This involves the use of specific enzymes or chemical catalysts to achieve the desired configuration.
Chemical Reactions Analysis
Types of Reactions: Beta-D-arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form arabinonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to produce arabinitol.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include acetic anhydride for acetylation and methyl iodide for methylation.
Major Products:
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Acetylated or methylated derivatives of this compound
Scientific Research Applications
Beta-D-arabinofuranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of complex carbohydrates and glycosides.
- Serves as a precursor for the synthesis of arabinose-containing oligosaccharides and polysaccharides.
Biology:
- Plays a role in the structure and function of cell walls in plants and microorganisms.
- Involved in the biosynthesis of glycoproteins and glycolipids.
Medicine:
- Used in the development of antiviral and anticancer drugs.
- Acts as a substrate for the synthesis of nucleoside analogs used in antiviral therapies.
Industry:
- Employed in the production of biodegradable polymers and materials.
- Used as a food additive and sweetener in the food industry.
Mechanism of Action
Beta-D-arabinofuranose exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the synthesis of polysaccharides and glycoproteins, which are essential for cell structure and function. The compound interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of arabinose residues to target molecules. This process is crucial for the formation of complex carbohydrates and the regulation of cellular processes.
Comparison with Similar Compounds
Beta-D-arabinofuranose is unique compared to other similar compounds due to its specific configuration and functional properties. Some similar compounds include:
Alpha-D-arabinofuranose: Differing in the configuration at the anomeric carbon, alpha-D-arabinofuranose has distinct reactivity and biological roles.
Beta-D-xylopyranose: Another five-carbon sugar with a different ring structure and configuration, leading to varied applications and functions.
Beta-D-glucopyranose:
This compound stands out due to its specific role in the synthesis of arabinose-containing polysaccharides and its applications in various scientific fields.
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25545-03-3 | |
| Record name | beta-D-Arabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025545033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-ARABINOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9V1SR8T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



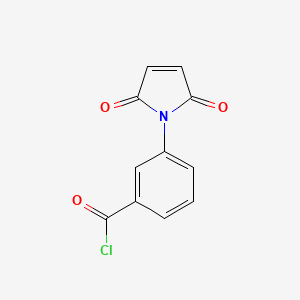

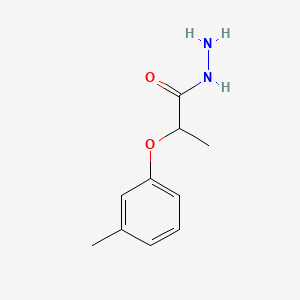

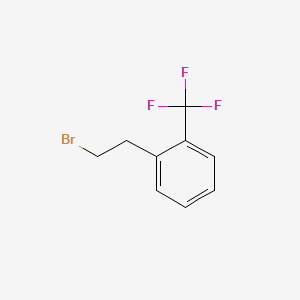


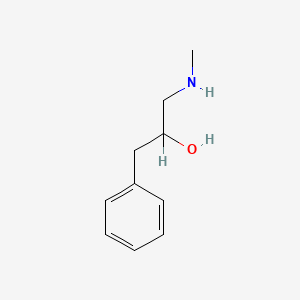
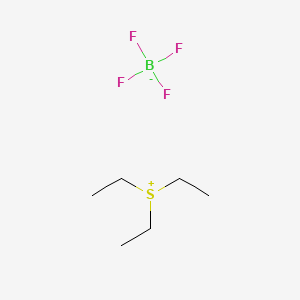



![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
